molecular formula C9H11NO4 B555818 L-Valine-15N CAS No. 59935-29-4

L-Valine-15N

Cat. No. B555818
CAS RN: 59935-29-4
M. Wt: 118.14 g/mol
InChI Key: WTDRDQBEARUVNC-LURJTMIESA-N
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Description

L-Valine-15N is an isotopically labeled form of the essential amino acid Valine, which is one of the 20 amino acids found in proteins. It is used in scientific research applications to study the metabolic pathways of Valine, and to trace the flow of carbon and nitrogen in the body. In

Scientific Research Applications

  • Enzymatic Synthesis : An efficient stereospecific enzymatic synthesis method for L-[15N]-valine was developed, using glucose dehydrogenase and galactose mutarotase as an NADH regenerating system. This method offers high yields and is economical and easy to perform at a synthetically useful scale (Chiriac et al., 2008).

  • Nutritional Studies : In infants being fed parenterally, the utilization rates of D-[15N] valine were studied, showing significant retention of 15N in the protein pool and providing insights into the utilization of D-amino acids in nutritional solutions (Heine et al., 1983).

  • L-Valine Production in Microorganisms : Research has focused on enhancing the production of L-valine in Escherichia coli using multi-modular engineering. This involves modifying the L-valine biosynthetic pathway, transcription factors, and NADPH supply, achieving high L-valine yields in bioreactors (Hao et al., 2022).

  • Protein Synthesis Studies : The stereospecificity of the polymerization of D,L-alanine-NCA and D,L-valine-NCA was explored using 15N NMR spectroscopy. This research contributes to understanding the polymerization process of amino acids (Kricheldorf & Hull, 1979).

  • Animal Nutrition : Studies on excess dietary L-valine in laying hens showed that high concentrations of L-valine are tolerated and do not adversely affect laying performance or immune function. This has implications for animal nutrition and feed formulation (Azzam et al., 2015).

  • Metabolic Responses : Research on the effects of valine on 15N incorporation into serum and tissue protein in rats highlighted the impact of branched-chain amino acids on nitrogen utilization and metabolic responses in both normal and liver-injured rats (Okita et al., 1989).

  • Safety and Efficacy Evaluations : The safety and efficacy of L-valine produced by fermentation using Escherichia coli for all animal species were assessed, confirming its safety for target species, consumers, users, and the environment (Bampidis et al., 2020).

properties

IUPAC Name

(2S)-2-(15N)azanyl-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/t4-/m0/s1/i6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZSNJWFQEVHDMF-JGTYJTGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)[15NH2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80514731
Record name L-(~15~N)Valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80514731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Valine-15N

CAS RN

59935-29-4
Record name L-(~15~N)Valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80514731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15
Citations
NM Kelly, RG Reid, CL Wellis, PL Winton - Tetrahedron letters, 1996 - Elsevier
Syntheses of (3R)-[4,4,4-D 3 ]-L-valine, [ 15 N]-L-isoleucine and [ 15 N]-allo-isoleucine from homochiral 2-alkylated carboxylic acids are described. The approach involves a one-carbon …
Number of citations: 25 www.sciencedirect.com
JC MacDonald, GP Slater - Canadian Journal of Biochemistry, 1968 - cdnsciencepub.com
A Streptomyces species (PRL 1642) was grown on media containing compounds labeled with 14 C or 15 N. Valinomycin was isolated from the cultures and degraded to show the …
Number of citations: 62 cdnsciencepub.com
LA SALzMAN, E Katz, H Weissbach - Journal of Biological Chemistry, 1964 - Elsevier
… Measurement of 15N Content of Valine and N-Methyl-L-valine15N measurements were made in a mass spectrometer after digestion of the amino acid by the Kjeldahl procedure. …
Number of citations: 21 www.sciencedirect.com
GW Butler, EE Conn - Journal of Biological Chemistry, 1964 - Elsevier
The cyanogenic glucosides linamarin, cr-hydrosyisobutyronitrile-PD-glucose, and lotaustralin, oc-hydrosy-a-methylbutyronitrile-Pn-glucose, occur together, in approximately equivalent …
Number of citations: 83 www.sciencedirect.com
T Vosegaard, M Kamihira-Ishijima, A Watts… - Biophysical journal, 2008 - cell.com
Oriented solid-state NMR in combination with multiple-residue-specific 15 N labeling and extensive numerical spectral analysis is proposed to determine helix conformations of large …
Number of citations: 30 www.cell.com
A Strauss, F Bitsch, B Cutting, G Fendrich… - Journal of biomolecular …, 2003 - Springer
Culture conditions for successful amino–acid-type selective isotope labeling of proteins expressed in Baculovirus-infected insect cells are described. The method was applied to the …
Number of citations: 92 idp.springer.com
NB Kramer, SS Evers, JH Shin, S Silverwood, Y Wang… - Cell reports, 2020 - cell.com
… (G–I) Total circulating valine levels (G), circulating levels of L-valine-15N (H), and luminal levels of L-valine-15N (I) in VSG and sham Long-Evans rats (n = 7–10). (J and K) Total …
Number of citations: 16 www.cell.com
GW Becker - Briefings in Functional Genomics and Proteomics, 2008 - academic.oup.com
Straightforward methods for the introduction of stable isotopes into proteins with subsequent isolation and purification of the proteins will greatly aid the field of quantitative proteomics. …
Number of citations: 61 academic.oup.com
X Zeng, X Xing, M Gupta, FC Keber, JG Lopez… - Cell, 2022 - cell.com
Great progress has been made in understanding gut microbiomes' products and their effects on health and disease. Less attention, however, has been given to the inputs that gut …
Number of citations: 41 www.cell.com
TA Cross - Stable Isotopes for Biomolecular NMR - chemie-brunschwig.ch
High fields bring added sensitivity and spectral dispersion for NMR, but the influence of high fields is much greater for quadrupolar nuclei than for our commonly studied spin ½ nuclei. 1 …
Number of citations: 2 www.chemie-brunschwig.ch

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